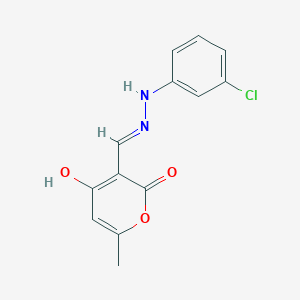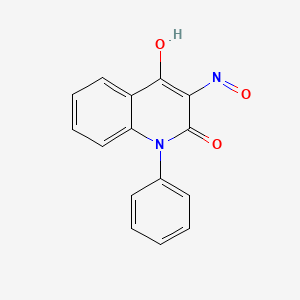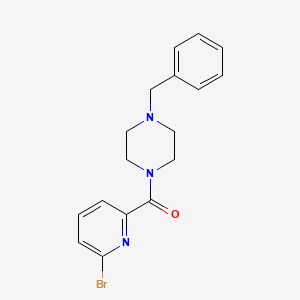
1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine
Vue d'ensemble
Description
1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine, also known by its IUPAC name (4-benzylpiperazin-1-yl)(6-bromopyridin-2-yl)methanone , is a chemical compound with the molecular formula C₁₇H₁₈BrN₃O . It has a molecular weight of approximately 360.25 g/mol . The compound exhibits interesting pharmacological properties and has been investigated for various applications .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine consists of a piperazine ring with a benzyl group attached at one nitrogen atom and a bromopyridine-2-carbonyl group attached at another nitrogen atom. The benzyl group provides steric bulk, while the bromopyridine-2-carbonyl moiety contributes to the compound’s reactivity and potential interactions with biological targets. The overall structure influences its pharmacological properties .
Chemical Reactions Analysis
1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine may participate in various chemical reactions, including substitution, reduction, and coupling reactions. Its reactivity at the benzylic position is noteworthy. For instance, benzylic halides typically react via an SN2 pathway , while secondary and tertiary benzylic halides tend to follow an SN1 pathway due to resonance-stabilized carbocations .
Applications De Recherche Scientifique
Central Pharmacological Activity :Piperazine derivatives, including 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine, are recognized for their central pharmacological activity, primarily involving the monoamine pathway activation. These derivatives have been extensively studied for their potential therapeutic applications as antipsychotic, antidepressant, and anxiolytic drugs. The piperazine moiety, a cyclic molecule with two nitrogen atoms and four carbon atoms, is instrumental in contributing to these central therapeutic effects (Brito, Moreira, Menegatti, & Costa, 2018).
Neurological Benefits :Specific piperazine derivatives have demonstrated profound effects on learning and memory facilitation. A study detailed the synthesis of certain piperazine compounds and their subsequent testing in mice, showing significant shortening in arrival times and reduction in errors during learning and memory tests. This highlights the potential of these compounds in cognitive enhancement and neurological therapies (Li Ming-zhu, 2012).
Antimicrobial and Antioxidant Properties :The antimicrobial and antioxidant activities of 1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine derivatives have also been a focal point of research. Studies have synthesized novel derivatives and assessed their efficacy against various pathogenic bacterial and fungal strains. Compounds like 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine have exhibited significant antimicrobial activity, while others like 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine showed notable antioxidant properties (Mallesha & Mohana, 2011).
Antiplatelet Aggregation and Antimicrobial Activities :In the realm of cardiovascular research, novel substituted-piperazine analogues have been synthesized and evaluated for their antiplatelet aggregation activity, showcasing potent inhibitory effects at specific concentrations. Additionally, the antibacterial properties of 1,4-Disubstituted piperazines have been explored, with certain derivatives demonstrating enhanced activities against drug-resistant bacterial strains, emphasizing their potential in combating antimicrobial resistance (Youssef et al., 2011; Shroff et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-(6-bromopyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c18-16-8-4-7-15(19-16)17(22)21-11-9-20(10-12-21)13-14-5-2-1-3-6-14/h1-8H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWMCSKPGDBZLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(6-bromopyridine-2-carbonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417468.png)
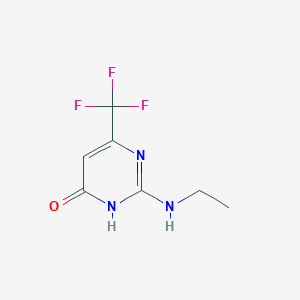
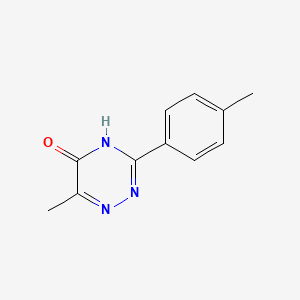
![3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417473.png)
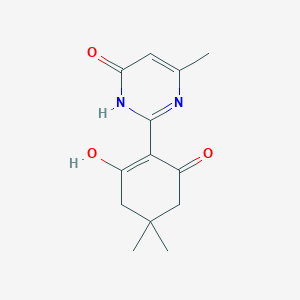
![ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417477.png)
![5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1417478.png)
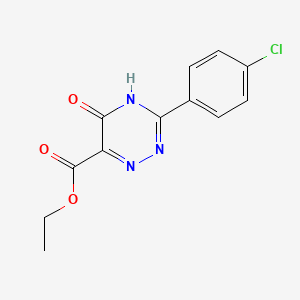
![2-[(2,3-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417480.png)
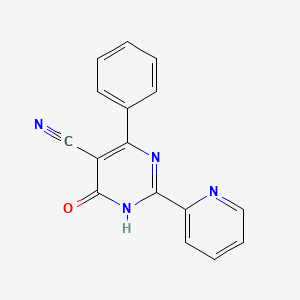
![2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one](/img/structure/B1417483.png)
![5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417486.png)
